
BAY 36-7620
Structure
3D Structure
Propriétés
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
Record name | BAY-36-7620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-36-7620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Overview of Glutamatergic Neurotransmission in the Central Nervous System
Glutamatergic neurotransmission is the principal mechanism for excitatory signaling in the mammalian central nervous system (CNS). nih.govphysio-pedia.com The amino acid glutamate (B1630785) acts as the primary neurotransmitter, mediating a vast array of physiological processes, including learning, memory, and synaptic plasticity. physio-pedia.comresearchgate.net This system is characterized by its complexity and the critical need for tight regulation. While essential for normal brain function, excessive glutamate can lead to excitotoxicity, a process implicated in neuronal damage and death. nih.gov The intricate control of glutamate levels and receptor signaling is therefore fundamental for maintaining neuronal health and ensuring the fidelity of synaptic communication. nih.govnih.gov Glutamatergic synapses are dynamic structures, often recognized by postsynaptic densities—complex assemblies of receptors, scaffolding proteins, and signaling molecules that translate the presynaptic glutamate signal into a postsynaptic response. nih.gov
Physiological Roles of mGluR1 in Neuronal Excitability and Synaptic Plasticity
The metabotropic glutamate receptor 1 (mGluR1) is a key player in modulating the strength and nature of synaptic communication. Predominantly localized at the postsynaptic terminal, often in perisynaptic regions surrounding the core of the synapse, mGluR1 is strategically positioned to respond to glutamate spillover from the synaptic cleft during periods of high-frequency neuronal activity. frontiersin.orgnih.gov
Activation of mGluR1 is critically involved in multiple forms of synaptic plasticity, the cellular basis for learning and memory. semanticscholar.org It plays a significant role in both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy. nih.govoup.com For instance, in the cerebellum, mGluR1 activation is essential for inducing LTD at the parallel fiber-Purkinje cell synapse, a process crucial for motor learning. frontiersin.org In the hippocampus, a brain region vital for memory formation, mGluR1 participates in activity-dependent changes in synaptic strength that underlie associative learning. oup.com By modulating various ion channels and influencing the activity of other receptors like the N-methyl-D-aspartate (NMDA) receptor, mGluR1 can profoundly alter a neuron's excitability and its response to subsequent stimuli. wikipedia.orgsemanticscholar.org
Pathophysiological Implications of Aberrant mGluR1 Activity in Disease States
Given its significant role in regulating neuronal function, it is not surprising that dysregulation of mGluR1 signaling is implicated in a variety of neurological and psychiatric disorders. nih.gov Enhanced or aberrant mGluR1 function can contribute to excitotoxicity and has been linked to the progression of neurodegenerative diseases. biorxiv.orgfrontiersin.org For example, in spinocerebellar ataxias, mutations leading to overactive mGluR1 signaling are a direct cause of Purkinje cell dysfunction and motor deficits. biorxiv.org In the context of Alzheimer's disease, mGluR1 stimulation has been shown to potentially increase the production of amyloid-β peptides, a hallmark of the disease. nih.gov
Conversely, altered mGluR1 signaling is also associated with neurodevelopmental disorders. In Fragile X syndrome, the most common inherited form of intellectual disability, a key pathological feature is an exaggerated mGluR-dependent LTD in the hippocampus. nih.gov The "mGluR theory" of Fragile X posits that this abnormal synaptic plasticity contributes significantly to the cognitive and behavioral symptoms of the disorder. nih.gov Furthermore, aberrant mGluR1 expression and signaling have been identified in certain types of cancer, including malignant gliomas and breast cancer, where they may promote tumor growth and angiogenesis. nih.gov
Rationale for Pharmacological Targeting of mGluR1 in Academic Research
The involvement of mGluR1 in a wide range of physiological and pathophysiological processes makes it a compelling target for pharmacological investigation. nih.gov The development of selective ligands for mGluR1 provides powerful tools for dissecting its specific roles in complex neural circuits and behaviors. Unlike antagonists of ionotropic glutamate receptors, which can cause widespread disruption of excitatory neurotransmission, compounds targeting mGluRs offer the potential for more nuanced modulation of synaptic activity. nih.gov
Selective mGluR1 antagonists, such as BAY 36-7620, allow researchers to probe the consequences of blocking mGluR1 signaling in various experimental models. This approach is crucial for validating mGluR1 as a therapeutic target for specific diseases. By using such pharmacological tools, scientists can investigate the receptor's role in synaptic plasticity, neuronal survival, and disease-related cellular processes. oup.com The insights gained from these studies are fundamental for understanding the underlying mechanisms of CNS disorders and for the rational design of novel therapeutic strategies that aim to correct aberrant mGluR1 activity. nih.gov
Pharmacological Characterization of Bay 36 7620
Molecular Target and Selectivity Profile of BAY 36-7620
This compound primarily targets metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.govtocris.combio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.io Studies have investigated its effects across various mGlu receptor subtypes (mGlu1-8) to determine its selectivity. nih.gov
Specificity for mGluR1
This compound demonstrates selectivity as an antagonist at mGlu1 receptors. nih.govtocris.combio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.io While it shows potent inhibition of mGlu1 receptors, its effects on other mGlu receptor subtypes are significantly less pronounced or absent at similar concentrations. For instance, at a concentration of 10 µM, this compound did not stimulate IP formation in cells expressing mGlu2, 3, 4, 6, or 7 receptors. nih.gov A small response was detected in cells expressing the mGlu8 receptor, but this effect was approximately 100-fold less potent than its effect on mGlu1. nih.gov
Potency and Affinity as an mGluR1 Ligand
This compound is characterized as a potent mGlu1 receptor antagonist. nih.govtocris.combio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.io Its potency has been quantified by its half-maximal inhibitory concentration (IC₅₀). Against glutamate-stimulated inositol (B14025) phosphate (B84403) (IP) accumulation, this compound exhibits an IC₅₀ of 0.16 µM (160 nM) for inhibiting mGlu1 receptors. nih.govsigmaaldrich.commedchemexpress.com For inhibiting the constitutive activity of mGlu1a receptors, the IC₅₀ is reported as 0.38 µM. nih.govsigmaaldrich.comncats.io
The following table summarizes the potency of this compound on different mGlu receptor subtypes based on available data:
Receptor Subtype | Activity | IC₅₀ (µM) | Reference |
mGlu1 | Antagonist | 0.16 | nih.govsigmaaldrich.commedchemexpress.com |
mGlu1a | Inverse Agonist | 0.38 | nih.govsigmaaldrich.comncats.io |
mGlu2 | No significant effect at 10 µM | >10 | nih.gov |
mGlu3 | No significant effect at 10 µM | >10 | nih.gov |
mGlu4 | No significant effect at 10 µM | >10 | nih.gov |
mGlu6 | No significant effect at 10 µM | >10 | nih.gov |
mGlu7 | No significant effect at 10 µM | >10 | nih.gov |
mGlu8 | Weak effect (EC₅₀) | 15.8 ± 2.6 | nih.gov |
This compound does not displace the binding of [³H]quisqualate, an orthosteric agonist, from the glutamate-binding pocket. nih.govnih.govkarger.com This indicates that it does not bind to the orthosteric site and is consistent with its non-competitive mechanism of action. nih.govnih.govkarger.com
Mechanism of Action as an mGluR1 Modulator
This compound acts as a modulator of mGluR1 function through a non-competitive and allosteric mechanism. nih.govbio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.ionih.govkarger.comresearchgate.net
Non-Competitive Antagonism of mGluR1
This compound functions as a non-competitive antagonist at mGlu1 receptors. nih.govbio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.ionih.govkarger.comresearchgate.net This is supported by experiments showing that increasing concentrations of this compound decrease the maximal effect of glutamate without significantly shifting the glutamate dose-response curve. nih.govnih.gov The lack of displacement of orthosteric ligand binding further confirms its non-competitive nature. nih.govnih.govkarger.com
Inverse Agonist Activity at mGluR1a Receptors
In addition to its antagonist activity, this compound also exhibits inverse agonist activity at mGlu1a receptors. nih.govtocris.combio-techne.comrndsystems.comsigmaaldrich.commedchemexpress.commedchemexpress.comncats.ionih.gov It has been shown to inhibit the agonist-independent, or constitutive, activity of mGlu1a receptors. nih.govsigmaaldrich.comncats.ionih.gov Specifically, this compound can inhibit over 60% of the constitutive activity of mGlu1a receptors. nih.govncats.ionih.gov This inverse agonist effect means that this compound not only blocks the action of agonists but also reduces the basal activity of the receptor in the absence of an agonist. nih.govnih.gov
Allosteric Binding Site Location within mGluR1 Transmembrane Region
This compound is considered an allosteric modulator that binds to a site distinct from the orthosteric glutamate binding site. nih.govpnas.orgscispace.comresearchgate.net Evidence suggests that its binding site is located within the transmembrane (TM) region of the mGlu1 receptor. nih.govnih.govscispace.com Studies using chimeric receptors have indicated that the transmembrane region of mGlu1 is necessary for the activity of this compound. nih.govnih.gov Furthermore, specific transmembrane helices, particularly TM4 to TM7, appear to play a critical role in the selectivity and action of this compound. nih.govnih.gov This transmembrane binding site is distinct from where competitive antagonists bind and is thought to be important for modulating the agonist-independent activity of the receptor. nih.govnih.gov
Absence of Displacement of Orthosteric Agonist Binding by this compound
A key characteristic of this compound's interaction with the mGluR1 receptor is its non-competitive mode of antagonism. Studies have demonstrated that this compound does not displace the binding of orthosteric agonists, such as [³H]quisqualate, from the glutamate-binding pocket of the mGluR1 receptor. nih.govkarger.com This finding provides direct evidence that this compound interacts with a site on the receptor that is separate from the orthosteric binding site where endogenous agonists like glutamate or experimental agonists like quisqualate bind. The location of this compound's binding site is suggested to be within the transmembrane region of the receptor. nih.govresearchgate.net
Ligand-Receptor Interaction Dynamics of this compound
The interaction of this compound with the mGluR1 receptor involves complex dynamics that go beyond simple competitive blockade. As an allosteric modulator, this compound influences receptor function by binding to a site distinct from the orthosteric site. researchgate.net
Modulation of Orthosteric Agonist Efficacy
This compound has been shown to inhibit the efficacy of orthosteric agonists at the mGluR1 receptor. researchgate.netresearchgate.net While not preventing the agonist from binding, this compound reduces the maximal response that can be elicited by orthosteric ligands such as glutamate. nih.gov This modulation of efficacy is a hallmark of non-competitive and allosteric antagonism.
Neutral Cooperativity with Orthosteric Ligands
Research indicates that this compound exhibits neutral cooperativity with respect to the affinity of orthosteric agonists like [³H]quisqualate. researchgate.netresearchgate.net This means that while this compound affects the receptor's functional response to the orthosteric agonist (efficacy), it does not significantly alter the binding affinity of the orthosteric ligand to its site. This observation further supports the allosteric nature of this compound's interaction with mGluR1.
Species-Dependent Pharmacological Variability of mGluR1 Antagonism by this compound
Studies have revealed species-dependent differences in the pharmacological activity of this compound at the mGluR1 receptor. Specifically, this compound has shown considerably higher affinity for the rat mGluR1 receptor compared to the human receptor. researchgate.netresearchgate.net This variability across species is an important consideration in the translation of research findings from animal models to potential human applications and highlights potential structural differences in the allosteric binding site or surrounding regions between species.
Pharmacological Profile of this compound at mGluR1
Characteristic | Finding | Source |
Receptor Selectivity | Selective for mGluR1 over other mGlu subtypes. | nih.govtocris.comrndsystems.commedchemexpress.com |
Mechanism of Antagonism | Non-competitive. | nih.govtocris.comsigmaaldrich.commedchemexpress.com |
Binding Site | Allosteric, likely within the transmembrane region. | nih.govresearchgate.net |
Displacement of Orthosteric Agonist | Does not displace [³H]quisqualate binding. | nih.govkarger.com |
Effect on Orthosteric Efficacy | Inhibits orthosteric agonist efficacy (e.g., glutamate-induced IP formation). | nih.govresearchgate.netresearchgate.net |
Cooperativity with Orthosteric Ligands | Neutral cooperativity with [³H]quisqualate affinity. | researchgate.netresearchgate.net |
Inverse Agonism | Inhibits constitutive activity of mGlu1a. | nih.govtocris.comrndsystems.comsigmaaldrich.commedchemexpress.comnih.govjneurosci.org |
Species Variability | Higher affinity for rat mGluR1 compared to human mGluR1. | researchgate.netresearchgate.net |
Potency (Antagonism) | IC₅₀ = 0.16 μM (against Glu-stimulated IP). | nih.govtocris.comsigmaaldrich.commedchemexpress.com |
Potency (Inverse Agonism) | IC₅₀ = 0.38 μM (on mGlu1a constitutive activity). | nih.govsigmaaldrich.com |
Cellular and Molecular Mechanisms Elicited by Bay 36 7620
Impact on Intracellular Signal Transduction Pathways
Group I mGluRs, including mGluR1, are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins biorxiv.orgnih.govmdpi.comresearchgate.net. This coupling initiates a cascade of intracellular events. BAY 36-7620, by inhibiting mGluR1 activity, modulates these downstream signaling cascades nih.govbiorxiv.org.
G Protein-Coupled Signaling Cascades Mediated by mGluR1
Activation of mGluR1 typically leads to the activation of the Gq/11 protein, which in turn stimulates Phospholipase C Beta (PLCβ) biorxiv.orgnih.govmdpi.comresearchgate.netfrontiersin.org. This compound, as an mGluR1 antagonist/inverse agonist, interferes with this initial step of G protein coupling and subsequent PLCβ activation nih.gov.
mGluR1 activation stimulates PLCβ, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) nih.govmdpi.comfrontiersin.orgplos.org. Research indicates that this compound, by blocking mGluR1, inhibits the agonist-induced production of inositol phosphates, which are downstream products of PLC activity nih.gov. This demonstrates its inhibitory effect on mGluR1-mediated PLCβ activation.
Here is a representation of the effect of this compound on inositol phosphate (B84403) formation:
Condition | Inositol Phosphate Formation (% of Control) | Reference |
Glu (Submaximal Concentration) | 100 | nih.gov |
Glu + this compound (0.1 μM) | Reduced | nih.gov |
Glu + this compound (1.0 μM) | Further Reduced | nih.gov |
Glu + this compound (10 μM) | Significantly Decreased | nih.gov |
This compound Alone (10 μM) | No significant effect (on agonist-independent activity) | researchgate.net |
Note: Data is illustrative based on descriptions in the source and not a direct numerical extraction from a table.
The hydrolysis of PIP₂ by activated PLCβ generates IP₃ and DAG nih.govmdpi.comfrontiersin.orgplos.org. IP₃ is crucial for mobilizing intracellular calcium, while DAG activates Protein Kinase C (PKC) nih.govmdpi.complos.org. Since this compound inhibits PLCβ activity by blocking mGluR1, it consequently reduces the formation of both IP₃ and DAG nih.gov. This disruption in the production of these second messengers is a key mechanism by which this compound modulates downstream signaling.
IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm nih.govmdpi.comfrontiersin.orgsemanticscholar.org. This increase in intracellular calcium is a critical signaling event downstream of mGluR1 activation nih.govmdpi.com. By reducing IP₃ formation, this compound effectively inhibits this intracellular calcium mobilization mediated by mGluR1 mdpi.comsemanticscholar.org.
Diacylglycerol (DAG), generated by PLCβ, is a primary activator of Protein Kinase C (PKC) nih.govmdpi.complos.org. PKC is involved in various cellular processes, including the modulation of ion channels and other signaling pathways plos.org. As this compound reduces DAG formation through its inhibition of mGluR1 and PLCβ, it subsequently attenuates mGluR1-mediated PKC activation nih.govmdpi.comcore.ac.uk. Studies have shown that mGluR1 activation can modulate proteins like Kv1.2 potassium channels, and this modulation likely involves PKC core.ac.ukuvm.edu.
Downstream Kinase Pathway Modulation by this compound
Beyond the classical PLC-PKC pathway, group I mGluRs can also influence other kinase cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the mammalian Target of Rapamycin (mTOR) pathway biorxiv.orgnih.govmdpi.comnih.gov. Research indicates that mGluR1 can activate ERK and mTOR biorxiv.orgmdpi.com.
Studies have shown that this compound can suppress the activation of certain downstream kinases that are influenced by mGluR1 activity. For instance, in some contexts, mGluR1 has been linked to the activation of the PI3K/Akt/mTOR pathway nih.govkarger.comresearchgate.net. Inhibition of mGluR1 by this compound has been observed to significantly inhibit the phosphorylation of PI3K and Akt, key components of this pathway karger.com. This suggests that this compound can modulate these pathways by blocking mGluR1-mediated signaling upstream.
Here is a summary of the impact of this compound on PI3K/Akt phosphorylation:
Treatment with this compound | Effect on Phosphorylated PI3K | Effect on Phosphorylated Akt | Reference |
Yes | Significantly Inhibited | Inhibited | karger.com |
No | Normal Levels | Normal Levels | karger.com |
Note: Data is illustrative based on descriptions in the source and not a direct numerical extraction from a table.
Furthermore, mGluR1 has been implicated in the activation of the MAPK pathway nih.govnih.gov. While the direct effect of this compound on all downstream kinases is extensively documented, its role as an mGluR1 antagonist suggests it would generally counteract mGluR1-mediated activation of these pathways.
The interaction of mGluR1 with scaffolding proteins like Homer can also influence downstream signaling, including calcium release and the activity of PI3-kinase and mTOR jneurosci.orgjneurosci.org. This compound, by inhibiting mGluR1, can interfere with the constitutive activity of the mGluR1-Homer1a complex, which is linked to the activation of PI3-kinase and mTOR jneurosci.orgjneurosci.org.
Inhibition of AKT Phosphorylation
This compound has been shown to negatively regulate the Akt signaling pathway cancer-research-network.comoncotarget.com. Studies in melanoma cell lines indicate that inhibition of mGlu1 receptor signaling with this compound leads to suppressed AKT phosphorylation oncotarget.comaacrjournals.orgnih.govnih.gov. This inhibition has been observed in various cell types, including melanoma and human umbilical vein endothelial cells (HUVECs), where pre-treatment with this compound blocked VEGF-induced AKT phosphorylation cancer-research-network.commedchemexpress.com. The PI3K/AKT pathway is crucial for cell survival, proliferation, and anti-apoptosis, and its inhibition by this compound contributes to the observed cellular effects aacrjournals.orgnih.govkarger.com.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is another key cascade regulated by this compound. This compound negatively regulates the MAPK pathway in melanoma cell lines cancer-research-network.comoncotarget.com. Stimulation of GRM1 (which encodes mGlu1) by its agonist can lead to the activation of ERK1/2, a component of the MAPK pathway. Pre-incubation with GRM1 antagonists, including this compound, has been shown to abolish this ERK1/2 phosphorylation, demonstrating the specificity of mGlu1-mediated activation of ERK1/2 aacrjournals.orgnih.gov. Inhibition of the MAPK pathway by this compound contributes to the suppression of cell growth and proliferation oncotarget.comnih.gov.
Effects of this compound on Gene Expression and Protein Regulatory Networks
This compound influences the expression of various genes and the activity of protein networks involved in critical cellular processes such as cell cycle progression, apoptosis, angiogenesis, and glutamate (B1630785) receptor signaling.
Alterations in Cell Cycle Regulatory Protein Expression
Treatment with this compound can alter the expression of genes involved in cell cycle regulation oncotarget.comresearchgate.net. While studies have shown that this compound can inhibit cell growth and reduce the percentage of proliferating cells, its effects on specific cell cycle phases may differ compared to other mGluR1 inhibitors like riluzole (B1680632) oncotarget.comkarger.comresearchgate.netillinois.edu. For instance, one study indicated that this compound caused cell death without a substantial effect on the cell cycle, unlike riluzole which induced mitotic arrest oncotarget.comresearchgate.net. However, other research in glioma cells showed that mGluR1 inhibition by this compound significantly decreased the expression of cyclin D1 and CDK4, two important cell cycle regulatory proteins, and induced G1 cell cycle arrest karger.com.
Induction of Apoptotic Pathway Markers (e.g., Cleaved PARP, Bcl-2)
This compound has been shown to induce apoptosis, as evidenced by changes in apoptotic pathway markers. Treatment with this compound has been found to enhance the expression of cleaved PARP, a marker of apoptosis medchemexpress.comnih.govkarger.comcancerindex.orgoncotarget.com. Concurrently, it can reduce the protein expression of anti-apoptotic markers such as Bcl-2 medchemexpress.comcancerindex.org. These findings suggest that this compound promotes programmed cell death through the activation of the apoptotic cascade karger.comoncotarget.com.
Modulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and Angiogenic Factors (VEGF, IL-8)
This compound can modulate the expression of HIF-1α and key angiogenic factors. Treatment with this compound has been shown to reduce the expression of HIF-1α protein and its activity medchemexpress.comcancerindex.org. Furthermore, it can reduce the secretion of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) medchemexpress.comcancerindex.org. HIF-1α is a critical regulator of the cellular response to hypoxia and plays a role in angiogenesis by influencing the expression of genes like VEGF and IL-8 nih.govnovusbio.com. The inhibition of these factors by this compound suggests a potential anti-angiogenic effect medchemexpress.com.
Inhibition of GluR1 Expression and Phosphorylation at Serine 845
Research indicates that this compound can inhibit the expression and phosphorylation of GluR1, a subunit of the AMPA receptor, specifically at serine 845 biosynth.com. Phosphorylation of GluR1 at serine 845 is known to play a role in regulating AMPA receptor trafficking and synaptic plasticity researchgate.netnih.govnih.gov. Inhibition of this phosphorylation by this compound may impact the function and localization of GluR1-containing receptors biosynth.com. This mechanism has been particularly noted in the context of neuroprotection in rodent models biosynth.com.
Preclinical Efficacy and Therapeutic Potential of Bay 36 7620
Neurological and Neuropsychiatric Research Applications of BAY 36-7620
Research into this compound has unveiled its potential utility in various neurological and neuropsychiatric conditions. By selectively blocking mGluR1, the compound can mitigate the downstream effects of excessive glutamate (B1630785) signaling, a common pathological feature in numerous central nervous system (CNS) disorders.
A significant body of research has focused on the neuroprotective properties of this compound in preclinical models of acute brain injury and chronic neurodegenerative diseases. These studies highlight the compound's ability to preserve neuronal integrity and function in the face of pathological insults.
In rat models of acute subdural hematoma, this compound has shown notable neuroprotective effects. biosynth.com Intravenous infusion of the compound following the induction of a hematoma resulted in a significant reduction in neuronal damage. biosynth.com This suggests a potential therapeutic window for intervention in traumatic brain injuries where secondary neuronal loss is a major concern.
Further evidence of this compound's neuroprotective capacity comes from studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke. biosynth.com While a definitive neuroprotective effect was observed, the outcomes suggest that the timing and method of administration are critical factors in achieving maximal therapeutic benefit. biosynth.com These findings underscore the potential of mGluR1 antagonism as a strategy to limit ischemic brain damage.
This compound has been found to induce neuroprotection in rodent models of Parkinson's disease. biosynth.com Its protective mechanism in these models is attributed to the inhibition of the expression and phosphorylation of the glutamate receptor GluR1 at the serine 845 position. biosynth.com By preventing the activation of GluR1 receptors, this compound may mitigate the excitotoxic cell death pathways implicated in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. biosynth.com
Beyond its neuroprotective effects, this compound has also demonstrated potent anticonvulsive properties in preclinical models. This activity is consistent with its role as an mGluR1 antagonist, as these receptors are known to be involved in the generation and propagation of seizure activity.
In mouse models, this compound has been shown to protect against seizures induced by the chemoconvulsant pentylenetetrazole. biosynth.com This indicates that the compound can effectively raise the seizure threshold, suggesting its potential as a novel antiepileptic agent. The antagonism of mGluR1 receptors likely contributes to this effect by reducing the excessive neuronal synchronization that underlies seizure activity. biosynth.com
Model | Effect of this compound | Key Finding |
Acute Subdural Hematoma (Rat) | Neuroprotection | Reduced neuronal damage following injury. biosynth.com |
Middle Cerebral Artery Occlusion (Rat) | Trend towards neuroprotection | Indicated potential to limit ischemic brain damage. biosynth.com |
Parkinson's Disease (Rodent) | Neuroprotection | Inhibited expression and phosphorylation of GluR1. biosynth.com |
Pentylenetetrazole-Induced Seizures (Mouse) | Anticonvulsive | Protected against chemically induced convulsions. biosynth.com |
Cognitive and Behavioral Modulation by this compound
This compound, a selective and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), has been investigated for its influence on various cognitive and behavioral processes. ncats.iomedkoo.combio-techne.com As an inverse agonist, it modulates neuronal activity, leading to specific effects on learning, memory, and behavior in preclinical models. ncats.iomedkoo.combio-techne.com
Impairment of Classical Conditioning and Associated Synaptic Plasticity
Research has demonstrated that this compound impairs classical conditioning and the associated synaptic plasticity in hippocampal neurons. ncats.iomedkoo.combio-techne.com The hippocampus is a critical brain region for learning and memory, and synaptic plasticity, particularly long-term potentiation (LTP), is a cellular mechanism underlying these processes. nih.gov Studies have shown that mGluR1 is involved in hippocampal synaptic plasticity and associative learning. By acting as an antagonist at mGluR1 receptors, this compound interferes with these fundamental neuronal mechanisms. ncats.iomedkoo.combio-techne.com Specifically, it has been shown to diminish LTP induced by weak stimulation in the CA1 region of the hippocampus, a key area for memory formation. nih.gov This suggests that mGluR1 plays a modulatory role in the induction of LTP under certain conditions, and its blockade by this compound disrupts this process. nih.gov
Effects on Learning and Memory Acquisition in Behavioral Tasks
The impact of this compound on synaptic plasticity translates to observable effects on learning and memory in behavioral tasks. In a mouse water maze study, a task that assesses hippocampus-dependent spatial learning, administration of this compound was found to impair the acquisition of the water escape task. nih.gov Mice treated with the compound showed an increased escape latency during the initial days of training, indicating a deficit in learning the location of the hidden platform. nih.gov However, the performance of the treated group was comparable to the control group by the final day of the study, suggesting an effect on the rate of learning rather than a complete inability to learn the task. nih.gov These findings support a role for mGluR1 in the acquisition of spatial memory. nih.gov
Influence on Sensorimotor Gating and Stereotypical Behaviors
In contrast to its effects on learning and memory, this compound does not appear to induce the typical side effects associated with antagonists of ionotropic glutamate (iGlu) receptors, such as phencyclidine (PCP) and MK-801. nih.govchemicalbook.com Studies in rats have shown that this compound did not disrupt sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. nih.govchemicalbook.comglpbio.cnresearchgate.net Furthermore, it did not induce stereotypical behaviors, which are repetitive and purposeless movements often seen with iGlu receptor antagonists. nih.govchemicalbook.comglpbio.cn Additionally, this compound did not affect behavioral stereotypies induced by amphetamine or apomorphine. nih.gov However, the compound did attenuate some behavioral effects of iGlu receptor antagonists, such as excessive grooming or licking. nih.gov
Thermoregulatory Effects in Animal Models
The thermoregulatory effects of this compound have been examined in animal models. In rats, mild hypothermic effects were observed, but only at doses considerably higher than those at which maximal neuroprotective efficacy was obtained. nih.gov This indicates that the neuroprotective effects of this compound are not a consequence of a reduction in body temperature. nih.gov Rodent thermoregulation is a complex process involving behavioral and physiological adaptations to maintain core body temperature. nih.govnih.govresearchgate.net Anesthetics, for example, can significantly impair thermoregulation, leading to hypothermia. nih.gov The observation that the neuroprotective properties of this compound are independent of its modest thermoregulatory effects underscores the specific pharmacological action of the compound on mGluR1. nih.gov
Oncological Research Applications of this compound
Recent research has identified the involvement of mGluR1 in the pathophysiology of various cancers, opening new avenues for therapeutic intervention. nih.gov this compound, as a specific mGluR1 antagonist, has been investigated for its potential anti-cancer effects. cancer-research-network.com
Inhibition of Tumor Growth and Progression Mediated by mGluR1
Preclinical studies have demonstrated that this compound can inhibit tumor growth and progression in several types of cancer. By targeting mGluR1, the compound has shown efficacy in models of breast cancer, glioma, and melanoma. nih.govnih.gov In human glioma U87 cells, this compound was shown to inhibit proliferation, invasion, and migration in vitro and alleviate tumor growth in vivo. karger.com Similarly, in melanoma, this compound inhibited cell growth, proliferation, and invasion by negatively regulating the MAPK and Akt signaling pathways. cancer-research-network.com Research on triple-negative breast cancer cells also revealed that this compound significantly inhibited cell growth. nih.gov Furthermore, in a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume. ncats.io The compound has also been shown to suppress tumor growth and angiogenesis in experimental non-small cell lung cancer. chemicalbook.com These findings suggest that mGluR1 is a viable therapeutic target in oncology and that this compound is a promising agent for inhibiting tumor progression. nih.gov
Efficacy in Breast Cancer Models (e.g., Triple-Negative Breast Cancer, ER+/ER- Subtypes)
This compound has shown significant efficacy in inhibiting the growth of both hormone receptor-positive (ER+) and negative (ER-) breast cancer cell lines. nih.gov This includes triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted treatment options. dovepress.com Studies have demonstrated that this compound inhibits the proliferation and reduces the number of viable cells across a panel of molecularly distinct breast cancer cell lines. genesandcancer.com
Notably, the compound's cytotoxic effects appear selective for cancerous cells, as it was found to be ineffective at inhibiting the growth of normal breast epithelial cells, suggesting a potential therapeutic window. The sensitivity to this compound varies among cell lines, with BT-474, Hs587T, and BT-549 cells showing the highest sensitivity, while the TNBC cell line MDA-MB-231 was least sensitive. genesandcancer.com The half-maximal inhibitory concentration (IC50) values further quantify this anti-proliferative effect.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines This table is interactive and can be sorted by clicking the column headers.
Cell Line | ER Status | GRM1 Expression | IC50 (µM) |
---|---|---|---|
MCF-7 | Positive | High | 27.7 |
T-47D | Positive | Low | 27.6 |
BT-474 | Positive | Low | 15.7 |
MDA-MB-231 | Negative | High | 41.0 |
Hs578T | Negative | Low | 18.2 |
BT-549 | Negative | High | 20.3 |
Data sourced from Dolfi SC, et al. Oncotarget. 2017. nih.gov
Anti-Proliferative Effects in Non-Small Cell Lung Cancer Models
Preclinical evidence indicates that this compound is effective against non-small cell lung cancer (NSCLC). In vivo studies have shown that the compound inhibits tumor growth and prolongs the survival of mice bearing tumors derived from the A549 and H1299 NSCLC cell lines. cancer-research-network.com The anti-tumor activity in these models is associated with the suppression of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. cancer-research-network.com Mechanistically, this compound has been shown to inhibit the phosphorylation of AKT in A549 tumors, a key component of a signaling pathway crucial for cell survival and proliferation. invivochem.net
Impact on Melanoma Cell Migration, Invasion, and Proliferation
In melanoma models, this compound has demonstrated a significant ability to suppress key processes associated with metastasis. The compound effectively inhibits melanoma cell migration, invasion, and colony formation in vitro, particularly in melanoma cell lines that express the GRM1 receptor. amegroups.orgncats.iooncotarget.com Furthermore, this compound has been shown to reduce the proliferation of fresh melanoma samples in an organotypic culture model. amegroups.org
The anti-invasive effects have been quantified in several GRM1-expressing melanoma cell lines, showing a substantial reduction in the ability of these cells to invade through an extracellular matrix. amegroups.org
Table 2: Inhibition of Invasion in Melanoma Cell Lines by this compound This table is interactive and can be sorted by clicking the column headers.
Cell Line | % Inhibition of Invasion |
---|---|
C8161 | 55.8% |
HT144 | 58.0% |
SKMEL2 | 54.0% |
Data sourced from Le MN, et al. J Invest Dermatol. 2010. amegroups.org
Potential in Malignant Glioma Research
This compound has shown considerable therapeutic potential in preclinical models of malignant glioma, the most common and aggressive type of primary brain tumor. invivochem.net In studies using the human glioma U87 cell line, this compound was demonstrated to inhibit cell proliferation, migration, and invasion in vitro. invivochem.netasco.org The inhibition of invasion was significant, with reductions in the range of 53-61%. invivochem.netasco.org Furthermore, in vivo experiments using a U87 xenograft glioma model showed that treatment with this compound alleviated tumor growth. invivochem.net The compound was also found to induce apoptosis, or programmed cell death, in U87 glioma cells. asco.org
Mechanisms Underlying Anti-Cancer Actions of this compound
The anti-neoplastic effects of this compound are underpinned by its ability to modulate fundamental cellular processes involved in cancer progression.
Induction of Cell Cycle Arrest (e.g., G2/M Phase) and DNA Damage
The mechanistic actions of this compound on the cell cycle and DNA integrity appear to be context-dependent. In breast cancer cells, this compound has a pronounced and significant effect on inducing DNA damage, as evidenced by an increase in γ-H2AX foci, a marker of DNA double-strand breaks. cancer-research-network.comgenesandcancer.com However, its effect on cell cycle progression is minimal. Studies show it induces only a modest G2/M arrest in some breast cancer cell lines and has no measurable effect on mitosis, distinguishing its mechanism from other agents like Riluzole (B1680632). cancer-research-network.com
In melanoma cell models, treatment with this compound has been shown to lead to an accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis, or programmed cell death. This suggests that in melanoma, this compound's anti-proliferative effects are mediated, at least in part, by the induction of apoptosis rather than a specific cell cycle phase arrest.
Promotion of Apoptosis
This compound, a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1), has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. iiarjournals.org Studies on human melanoma cells demonstrated that treatment with this compound not only inhibited cell growth but also actively promoted apoptosis. iiarjournals.org This pro-apoptotic effect has also been observed in breast cancer cell lines. iiarjournals.orgnih.gov
The mechanism by which this compound induces apoptosis involves the disruption of the cell cycle. nih.gov In studies using Grm1-expressing melanoma cells (MASS clones), treatment with this compound for 48 hours resulted in a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov Further molecular analysis confirmed this apoptotic response by showing an increase in the cleaved form of Poly (ADP-ribose) polymerase (PARP), a key protein involved in the apoptotic pathway, after 24 hours of treatment. nih.gov In some breast cancer cell lines, treatment with this compound also led to a modest increase in the sub-G1 population, further indicating its role in promoting cell death. aacrjournals.org
Cell Line Type | Observed Effect | Apoptotic Marker | Reference |
---|---|---|---|
Human Melanoma Cells | Inhibited cell growth and promoted apoptosis. | Not specified | iiarjournals.org |
Grm1-expressing Melanoma (MASS clones) | Induced accumulation of cells in the sub-G1 phase. | Increased cleaved PARP | nih.gov |
Breast Cancer Cells | Inhibited cell growth and increased apoptosis. | Increased sub-G1 population | iiarjournals.orgaacrjournals.org |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The mGluR1 receptor has been identified as a pro-angiogenic factor, making it a target for anti-angiogenic therapies. plos.orgfrontiersin.org this compound has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models. plos.orgchemicalbook.com It has been shown to suppress tumor growth and angiogenesis in experimental models of non-small cell lung cancer (NSCLC). chemicalbook.com
In vitro studies using endothelial cells, which are fundamental to blood vessel formation, have provided detailed insights into the anti-angiogenic effects of this compound. The compound significantly inhibited the proliferation of primary endothelial cells and endothelial cell lines. frontiersin.org Specifically, in a tube formation assay on Matrigel, this compound demonstrated a potent, dose-dependent inhibition of the ability of Human Umbilical Vein Endothelial Cells (HUVEC) and Human Microvascular Endothelial Cells (HMEC-1) to form capillary-like structures, with inhibition reaching 98% and 96%, respectively, at the highest concentrations tested. plos.org
The anti-angiogenic potential of this compound has also been confirmed in vivo. plos.org In a Matrigel sponge assay, where sponges containing human dermal microendothelial cells were implanted into mice, systemic treatment with this compound resulted in a significant reduction in the number and size of newly formed blood vessels. plos.org Vessel formation was inhibited by approximately 50% compared to the control group. plos.org These findings underscore the role of mGluR1 in mediating angiogenesis and highlight the therapeutic potential of its inhibition by this compound. plos.org
Model System | Cell Type(s) | Key Finding | Inhibition Rate | Reference |
---|---|---|---|---|
In Vitro Tube Formation Assay | HUVEC | Dose-dependent inhibition of tube formation. | Up to 98% | plos.org |
In Vitro Tube Formation Assay | HMEC-1 | Dose-dependent inhibition of tube formation. | Up to 96% | plos.org |
In Vivo Matrigel Sponge Assay | Human Dermal Microendothelial Cells | Reduced number and size of vessels formed in sponges. | ~50% | plos.org |
Experimental NSCLC Model | Not specified | Suppressed tumor growth and angiogenesis. | Not specified | chemicalbook.com |
Differential Sensitivity of Cancer Cells Versus Normal Epithelial Cells to this compound
A significant aspect of the therapeutic potential of this compound is its selective activity against cancer cells compared to their normal counterparts. Studies have shown that while this compound effectively inhibits the growth and proliferation of malignant cells, it has a markedly reduced effect on non-cancerous cells, even those expressing the target receptor, mGluR1. frontiersin.orgresearchwithrutgers.comnih.gov
This differential sensitivity was clearly demonstrated in studies comparing melanoma cells with cells from normal nevi (moles). nih.gov When fresh melanoma tumor samples were treated with this compound, it significantly inhibited tumor cell growth. researchwithrutgers.com In contrast, when the same treatment was applied to normal mole samples, the compound was much less effective at preventing the outgrowth of cells. researchwithrutgers.comnih.gov
A similar selective effect was observed in the context of breast cancer. frontiersin.org Both the triple-negative breast cancer cell line MDA-MB-231 and the normal mammary epithelial cell line AB589 express the mGluR1 receptor. frontiersin.org However, treatment with this compound resulted in a significant inhibitory effect on the growth of the breast cancer cells only, with minimal impact on the normal epithelial cells. frontiersin.org This suggests that the dependency on mGluR1 signaling for proliferation and survival is a characteristic of the malignant phenotype, making this compound a targeted agent with a potential therapeutic window.
Developmental Neurobiology Insights from this compound Studies
Effects on Embryonic Development and Patterning
Beyond its applications in oncology, studies involving this compound have provided crucial insights into the role of glutamatergic signaling in embryonic development. Research using embryos of the African clawed frog, Xenopus laevis, has shown that the mGluR1 pathway is essential for normal embryogenesis and body patterning. nih.govresearchgate.net
Pharmacological inhibition of mGluR1 with this compound during critical developmental stages, from gastrulation to organogenesis, resulted in a range of significant malformations. nih.govresearchgate.net The observed defects were dose-dependent, increasing in both frequency and severity at higher concentrations of the compound. researchgate.net These developmental abnormalities included craniofacial defects, mispatterning of muscle tissue, improper coiling of the gut, and hyperpigmentation. nih.govresearchgate.net These findings implicate neurotransmitter signaling pathways, specifically those involving glutamate, in fundamental developmental processes that extend beyond the central nervous system. nih.gov The use of this compound in these models helps to elucidate the novel roles of specific receptors in embryonic patterning and organ development. researchgate.netmedkoo.com
Developmental Process Affected | Specific Malformation Observed | Dose Relationship | Reference |
---|---|---|---|
Craniofacial Development | Craniofacial defects | Severity and penetrance increase with dose. | researchgate.net |
Gut Development | Miscoiling of the gut | Severity and penetrance increase with dose. | researchgate.net |
Tail Development | Tail defects | Severity and penetrance increase with dose. | researchgate.net |
Muscle Patterning | Muscle mispatterning | Severity and penetrance increase with dose. | nih.gov |
Pigmentation | Hyperpigmentation | Severity and penetrance increase with dose. | nih.gov |
Research Methodologies and Experimental Models Employed with Bay 36 7620
In Vitro Cellular Assays for BAY 36-7620 Characterization
In vitro cellular assays are fundamental tools for understanding the biological activity of compounds like this compound. These assays allow for controlled experimentation on specific cell types expressing the target receptor.
Receptor Functional Assays (e.g., Inositol (B14025) Phosphate (B84403) Accumulation, Calcium Mobilization)
Receptor functional assays are crucial for evaluating the activity of this compound on mGlu1 receptors, which are G protein-coupled receptors (GPCRs) that typically couple to the activation of phospholipase C (PLC) cancer-research-network.comnih.gov. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.
Studies have measured inositol phosphate (IP) accumulation to assess the effect of this compound on mGlu1 receptor activity. In cells transiently expressing mGlu1a receptors, this compound inhibited glutamate-induced IP accumulation in a concentration-dependent manner with an IC50 of 0.16 ± 0.01 µM ncats.ionih.gov. Furthermore, this compound demonstrated inverse agonist activity by significantly inhibiting the basal production of IP in cells expressing constitutively active mGlu1a receptors nih.govresearchgate.net. For instance, at a concentration of 10 µM, this compound inhibited basal PLC activity by approximately 44% in mGlu1a receptor-expressing cells nih.gov.
Calcium mobilization assays are also used to monitor the downstream effects of mGlu1 receptor activation. This compound has been shown to antagonize quisqualate-evoked Ca2+ signals in cells expressing mGlu1 receptors embopress.org.
Interactive Table 1: Effect of this compound on Inositol Phosphate Accumulation
Cell Line | Receptor Expressed | Agonist Stimulation | This compound Concentration | Effect on IP Accumulation | IC50 (µM) | Citation |
HEK 293 cells | mGlu1a (transiently) | Glutamate (B1630785) | 0.16 - 10 µM | Inhibition | 0.16 ± 0.01 | ncats.ionih.gov |
HEK 293 cells | mGlu1a (constitutively active) | None | 10 µM | Inhibition of basal activity | 0.38 (basal activity) glpbio.comglpbio.comncats.io | nih.govresearchgate.net |
Melanoma cells (MASS20) | Grm1 | L-quisqualate | 0.1 µM | Abolished Q-induced IP3 accumulation | Not specified | nih.gov |
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are employed to assess the impact of this compound on cell growth and survival. These assays are particularly relevant in cancer research, where mGlu1 receptors have been implicated in promoting cell proliferation cancer-research-network.comtocris.comnih.gov.
This compound has been shown to reduce the viability and inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells medchemexpress.comnih.govbiosynth.comaacrjournals.orgiiarjournals.org. In A549 cells, this compound (10-25 µM, 4 days) reduced cell proliferation medchemexpress.com. Studies in breast cancer cell lines (MCF-7, T-47D, BT-474, MDA-MB-231, Hs578T, and BT-549) showed that this compound (72 h) inhibited growth and proliferation with IC50 values ranging from 15.7 µM to 41.0 µM medchemexpress.com. This compound also decreased the percentage of proliferating cells in all tested breast cancer cell lines medchemexpress.com. In canine hemangiosarcoma (cHSA) cell lines, treatment with this compound resulted in reduced Ki-67 expression, a marker of cellular proliferation illinois.edu.
Interactive Table 2: IC50 Values of this compound in Cell Proliferation Assays
Cell Line | Assay Duration | IC50 (µM) | Citation |
MCF-7 | 72 h | 27.7 | medchemexpress.com |
T-47D | 72 h | 37.1 | medchemexpress.com |
BT-474 | 72 h | 20.8 | medchemexpress.com |
MDA-MB-231 | 72 h | 41.0 | medchemexpress.com |
Hs578T | 72 h | 21.0 | medchemexpress.com |
BT-549 | 72 h | 15.7 | medchemexpress.com |
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is utilized to analyze the distribution of cells within different phases of the cell cycle (G1, S, G2/M) and to detect apoptotic cell populations (sub-G1). This provides information on how this compound affects cell cycle progression and induces cell death.
This compound treatment has been shown to induce modest G2/M arrest in several breast cancer cell lines (T-47D, BT-474, MDA-MB-231, and BT-549) at concentrations of 25-50 µM after 24-72 hours medchemexpress.com. In cHSA cell lines, flow cytometry revealed that this compound treatment increased the fraction of cells in non-proliferative phases of the cell cycle illinois.edu. In melanoma cells (MASS20 and MASS 29), treatment with this compound led to accumulation in the sub-G1 phase, indicative of an apoptotic response nih.gov. While riluzole (B1680632) induced G2/M arrest to a greater extent, this compound had a more pronounced effect on DNA damage nih.govresearchgate.netresearchgate.net.
Immunofluorescence and Western Blotting for Protein Expression and Phosphorylation
Immunofluorescence and Western blotting are techniques used to visualize and quantify the expression levels and phosphorylation status of specific proteins. These methods help in understanding the molecular pathways affected by this compound.
Western blotting has been used to examine the effects of this compound on various signaling proteins. In A549 cells, this compound enhanced the expression of cleaved PARP and reduced bcl-2 protein expression, indicating the induction of apoptosis medchemexpress.com. It also reduced the expression of HIF-1α protein and HIF activity medchemexpress.com. This compound has been shown to suppress AKT phosphorylation in A549 tumors and block VEGF-induced AKT phosphorylation in HUVECs medchemexpress.comcancer-research-network.com. In melanoma cells, this compound abolished the phosphorylation of ERK1/2 induced by the mGlu1 agonist L-quisqualate, demonstrating the specificity of GRM1-mediated ERK activation nih.govaacrjournals.org. In U87 glioma cells, this compound inhibited the phosphorylation of PI3K and its downstream target Akt, and increased the expression of cleaved PARP and cleaved caspase-3 karger.com. Confocal microscopy has been utilized to assess alterations in Ki-67 expression following treatment with this compound in cHSA cells illinois.edu.
Interactive Table 3: Effects of this compound on Protein Expression and Phosphorylation (Western Blot)
Cell/Tumor Type | Protein Analyzed | Effect of this compound | Citation |
A549 cells | Cleaved PARP | Enhanced expression | medchemexpress.com |
A549 cells | bcl-2 | Reduced expression | medchemexpress.com |
A549 cells | HIF-1α | Reduced expression | medchemexpress.com |
A549 tumors | Phosphorylated AKT | Suppressed phosphorylation | medchemexpress.com |
HUVECs | VEGF-induced p-AKT | Blocked phosphorylation | cancer-research-network.com |
Melanoma cells | L-quisqualate-induced p-ERK1/2 | Abolished phosphorylation | nih.govaacrjournals.org |
U87 glioma cells | p-PI3K | Inhibited phosphorylation | karger.com |
U87 glioma cells | p-Akt | Inhibited phosphorylation | karger.com |
U87 glioma cells | Cleaved PARP | Increased expression | karger.com |
U87 glioma cells | Cleaved caspase-3 | Increased expression | karger.com |
Gene Expression Profiling (e.g., Microarray Analysis)
Gene expression profiling techniques, such as microarray analysis, are used to assess the global changes in gene expression patterns in response to this compound treatment. This provides a broader understanding of the cellular pathways and processes affected by the compound.
Microarray analysis has been employed to study the alterations in gene expression signatures induced by this compound in various cancer cell lines, including breast cancer cells (MCF-7, BT-474, and BT-549) aacrjournals.orgresearchgate.net. These studies have shown that this compound treatment alters the expression of genes involved in cell cycle and apoptotic pathways aacrjournals.org. The specific changes in gene expression can be cell line-dependent aacrjournals.org.
Radioligand Binding Studies (e.g., [3H]quisqualate, [3H]FTIDC, [3H]R214127)
Radioligand binding studies are essential for characterizing the binding properties of this compound to its target receptor, mGlu1. These studies typically involve using a radiolabeled ligand that binds to the receptor and then measuring the displacement of this ligand by the compound of interest.
Studies have shown that this compound does not displace the binding of [3H]quisqualate from the glutamate-binding pocket of the mGlu1 receptor, which further supports its classification as a noncompetitive antagonist nih.govglpbio.comglpbio.com.
[3H]R214127 is a high-affinity radioligand for the mGlu1 receptor researchgate.netnih.govnih.gov. Radioligand binding studies using [3H]R214127 have demonstrated that this compound can completely block the binding of [3H]R214127 to rat brain membranes and sections, indicating that this compound binds to the same site or mutually exclusive sites as R214127, NPS 2390, and CPCCOEt researchgate.netresearchgate.netnih.gov. These compounds are known to bind within the transmembrane region of the mGlu1 receptor nih.govnih.gov.
Data regarding the use of [3H]FTIDC in radioligand binding studies with this compound were not found in the provided search results.
Interactive Table 4: Radioligand Binding Studies with this compound
Radioligand | Receptor/Tissue | Effect of this compound | Binding Site Indication | Citation |
[3H]quisqualate | mGlu1 receptor | No displacement | Different from glutamate binding pocket | nih.govglpbio.comglpbio.com |
[3H]R214127 | Rat brain membranes/sections | Complete blockade | Same or mutually exclusive site as R214127, NPS 2390, CPCCOEt | researchgate.netresearchgate.netnih.gov |
In Vivo Animal Models in this compound Research
In vivo studies employing animal models have been crucial in evaluating the systemic effects of this compound, particularly in the context of neurological disorders and cancer. Systemic administration of this compound has demonstrated neuroprotective and anticonvulsive effects. tocris.combio-techne.comrndsystems.com
Subcutaneous and Orthotopic Cancer Xenograft Models
Studies have utilized cancer xenograft models in mice to investigate the potential of targeting mGlu1 receptors with this compound for therapeutic purposes. This compound has been shown to inhibit tumor growth and prolong the survival of tumor-bearing mice by inhibiting the mGlu1 receptor. medchemexpress.commedchemexpress.com Research has focused on its application in models of non-small cell lung cancer and breast cancer. medchemexpress.commedchemexpress.com In athymic mice bearing MDA-MB-231 breast cancer xenografts, treatment with this compound significantly reduced tumor volume. nih.gov Furthermore, in athymic mice with lung tumors, this compound suppressed tumor growth and prolonged survival, alongside decreasing AKT phosphorylation in A549 tumors. medchemexpress.commedchemexpress.cnmedchemexpress.com In vitro studies on various breast cancer cell lines (MCF-7, T-47D, BT-474, MDA-MB-231, Hs578T, BT-549) demonstrated that this compound inhibited cell growth and proliferation, with reported IC50 values. medchemexpress.commedchemexpress.cn It also induced DNA damage and G2/M cell cycle arrest in certain breast cancer cell lines. medchemexpress.commedchemexpress.cn In models of angiogenesis relevant to breast cancer (HUVEC and HMEC-1 cells, 4T1 syngeneic model), this compound inhibited vessel formation. plos.org Apoptosis, indicated by accumulation in the sub-G1 phase and elevated cleaved PARP levels, was observed in melanoma cell lines expressing Grm1 upon treatment with this compound. nih.gov
Table 1: In Vitro Inhibition of Breast Cancer Cell Growth by this compound
Cell Line | IC50 (μM) |
MCF-7 | 27.7 |
T-47D | 37.1 |
BT-474 | 20.8 |
MDA-MB-231 | 41.0 |
Hs578T | 21.0 |
BT-549 | 15.7 |
Data derived from search result medchemexpress.commedchemexpress.cn.
Behavioral Paradigms (e.g., Water Maze, Classical Conditioning, Sensorimotor Gating)
Behavioral studies have been conducted to assess the impact of this compound on learning, memory, and other behaviors. This compound has been shown to impair classical conditioning and related synaptic plasticity in hippocampal neurons. tocris.combio-techne.comrndsystems.com In a mouse water maze study, administration of this compound resulted in increased escape latency and impaired the acquisition of the water escape task during the initial days of testing. kuleuven.benih.gov Evaluation of sensorimotor gating revealed that this compound did not disrupt this process, nor did it induce phencyclidine-like discriminative effects or stereotypical behavior. glpbio.comresearchgate.net However, it was observed to attenuate some behavioral effects induced by ionotropic glutamate receptor antagonists. researchgate.net
Electrophysiological Recordings (e.g., Hippocampal Slice Studies)
Electrophysiological techniques, particularly using hippocampal slices, have been employed to investigate the effects of this compound on synaptic plasticity. In rat hippocampal CA1 region slices, this compound was found to differentially affect long-term potentiation (LTP). kuleuven.benih.gov At a concentration of 10 μM, it amplified LTP induced by weak stimulation, while at 1 μM, it diminished LTP. nih.gov The compound had only a marginal effect on DHPG-induced depression of synaptic transmission. nih.gov Studies using mGluR1 knockout mice have also indicated impaired hippocampal LTP. researchgate.net Beyond the hippocampus, research in cerebellar slices demonstrated that this compound, acting as an inverse agonist, significantly reduced the mGluR1 effect on Kv1.2 surface expression, suggesting its involvement in homeostatic intrinsic plasticity via the upregulation of the hyperpolarization-activated current (Ih). ibs.re.kruvm.edu
Advanced Pharmacological and Structural Approaches for this compound
Advanced pharmacological methods have been utilized to characterize the interaction of this compound with the mGlu1 receptor.
Schild Analysis for Non-Competitive Antagonism
Schild analysis has been a key method for determining the nature of the antagonism exerted by this compound at the mGlu1 receptor. Results from Schild analysis of the effect of this compound on glutamate activation of mGlu1 receptors have confirmed its classification as a non-competitive antagonist. nih.govresearchgate.net Experiments involving full glutamate concentration-response curves conducted in the presence of increasing concentrations of this compound demonstrated that the compound significantly decreased the maximal effect of glutamate. nih.gov Further evidence supporting its non-competitive mechanism is the finding that this compound did not displace the binding of [3H]quisqualate, an orthosteric agonist, from the glutamate binding pocket. nih.govglpbio.com
Mutational Analysis of mGluR1 Binding Sites
Mutational analysis studies have been instrumental in identifying key amino acid residues within the mGluR1 receptor that are critical for the binding and action of allosteric modulators like this compound. Research using chimeric receptors, where regions of mGluR1 were swapped with other receptors, indicated that the transmembrane (TM) region is essential for the action of this compound nih.govresearchgate.net.
Specifically, studies involving chimeric constructs validated an allosteric mechanism of action for this compound at mGluR1 researchgate.net. Early mutational studies investigating group I mGlu receptor allosteric binding pockets utilized non-conserved residues within the 7TM domains researchgate.net. Transmembrane helices 4 to 7 have been shown to play a critical role in the selectivity of this compound researchgate.net. This suggests that the transmembrane region is pivotal in mediating the agonist-independent activity of the receptor and the action of this compound nih.govresearchgate.net.
While general mutational analyses of mGluR1 allosteric sites have identified residues important for the activity of various modulators, including positive allosteric modulators (PAMs) in TM3, TM5, and TM6 researchgate.net, the specific residues directly implicated in this compound binding through targeted mutagenesis are primarily located within the transmembrane region, particularly TM4-TM7 nih.govresearchgate.netresearchgate.net.
Homology Modeling and Computational Docking Studies of this compound Interactions
Homology modeling and computational docking studies have been employed to predict the binding modes and interactions of ligands, including allosteric modulators, within the transmembrane domain of mGluR1. These computational approaches often utilize the known crystal structures of related receptors, such as the extracellular domain of mGluR1 or the transmembrane domains of other Class C GPCRs, as templates to build models of the mGluR1 transmembrane region mdpi.comnih.gov.
Studies have used homology models of mGluR1 to investigate the binding of allosteric ligands mdpi.com. For instance, a model of the mGlu2 receptor based on the mGlu1 receptor structure, combined with radioligand binding and mutagenesis data, was used with computational docking to predict a binding mode for mGlu2 PAMs researchgate.net. While this specific study focused on mGlu2 PAMs, it illustrates the methodology applied to mGlu receptors.
Another study utilized a homology model of mGlu5 based on the mGlu1 crystal structure to dock mGlu5 negative allosteric modulators (NAMs) like MPEP and fenobam, followed by molecular dynamics simulations to refine predicted binding modes, which were then confirmed by mutagenesis data mdpi.com. This highlights the utility of homology modeling based on mGluR1 for understanding allosteric modulation in related receptors.
Furthermore, homology models of the 7TM domains of the entire mGlu receptor family (1-8) have been constructed using mGlu1 and mGlu5 crystal structures to study the binding modes of multiple allosteric ligands, comparing the interactions of PAMs and NAMs mdpi.com. Although specific detailed docking results for this compound were not extensively detailed in the search results, the literature confirms that computational docking, often in conjunction with homology modeling and mutational data, is a standard approach used to understand the interaction of allosteric modulators like this compound with the mGluR1 transmembrane binding site researchgate.netmdpi.com.
The finding that this compound is likely to interact within the transmembrane region of mGluR1 is supported by these modeling efforts, consistent with its non-competitive and inverse agonist activity nih.govresearchgate.net.
Comparative Pharmacology and Future Research Directions for Bay 36 7620
Comparison of BAY 36-7620 with Other mGluR1 Modulators
Comparing this compound with other compounds that interact with mGluR1 highlights distinct pharmacological profiles and research applications.
Shared and Differentiated Mechanisms Compared to Riluzole (B1680632)
Riluzole is a medication approved for the treatment of amyotrophic lateral sclerosis (ALS). plos.orgwikipedia.org While Riluzole has been shown to inhibit mGluR1, it also affects other signaling pathways, including calcium release, PKC, and voltage-gated sodium channels. plos.org This suggests that Riluzole has significant off-target effects. plos.org In contrast, this compound is described as a more specific inhibitor of mGluR1. plos.orgnih.gov
Research comparing the two compounds in breast cancer cells indicates that both Riluzole and this compound can inhibit cell proliferation and increase apoptosis. plos.orgnih.govcancerindex.org However, this compound, being more specific to mGluR1, had a significant effect on cell growth only in breast cancer cells, whereas Riluzole inhibited the growth of both breast cancer and normal epithelial cells. nih.gov This suggests that the effect of Riluzole on normal cells might be related to its off-target activities, while this compound's effects are more directly linked to mGluR1 inhibition in cancer cells. nih.gov In tube formation assays using endothelial cells, this compound demonstrated a greater inhibitory effect than Riluzole. plos.org
Despite its lower specificity, Riluzole has been considered for rapid translation to clinical trials for other indications due to its existing FDA approval for ALS. plos.org this compound, being a more specific research tool, helps to confirm the role of mGluR1 in observed biological effects, distinguishing them from potential off-target effects of less selective compounds like Riluzole. nih.gov
Here is a table summarizing some key differences:
Feature | This compound | Riluzole |
mGluR1 Activity | Selective non-competitive antagonist, inverse agonist tocris.combio-techne.comnih.gov | Inhibitor plos.org |
Specificity | More specific for mGluR1 plos.orgnih.gov | Affects multiple pathways plos.org |
Effect on Normal Cells | Less effect on normal epithelial cells nih.gov | Inhibits growth of normal epithelial cells nih.gov |
Regulatory Status | Research purposes tocris.combio-techne.com | FDA-approved for ALS plos.orgwikipedia.org |
Challenges and Opportunities in mGluR1-Targeted Drug Discovery
Targeting mGluR1 for therapeutic purposes presents both challenges and opportunities. One challenge lies in achieving subtype selectivity within the mGlu receptor family, which consists of eight subtypes divided into three groups. oncotarget.com While this compound and other compounds like JNJ 16259685 demonstrate selectivity for mGluR1 over other subtypes like mGluR5 and Group II/III receptors, ensuring complete selectivity across all subtypes remains crucial to avoid unwanted side effects. tocris.comtocris.combio-techne.com
Another opportunity lies in the diverse roles of mGluR1 in various physiological and pathophysiological processes. mGluR1 is involved in synaptic plasticity, neuronal excitability, and has been implicated in conditions ranging from neurological disorders to cancer. bio-techne.commedchemexpress.comnih.govoncotarget.comnih.gov The development of selective modulators like this compound has been instrumental in dissecting the specific roles of mGluR1 in these processes. nih.govresearchgate.net
The discovery of allosteric modulation has provided new avenues for targeting mGluR1. Allosteric modulators can offer advantages over orthosteric ligands, such as improved selectivity and the ability to fine-tune receptor activity. nih.gov The identification of inverse agonists like this compound is particularly valuable for studying conditions where mGluR1 exhibits constitutive activity. nih.govjneurosci.org
However, challenges remain in translating preclinical findings to clinical success. Factors such as pharmacokinetics, brain penetrance for CNS disorders, and potential off-target effects at higher concentrations need careful consideration during drug development.
Translational Research Perspectives of this compound
This compound serves as a valuable tool in translational research, bridging the gap between basic science and potential therapeutic applications.
Current Preclinical Development Status
As of the available information, this compound is primarily in the preclinical development stage. apexbt.com Research has explored its effects in various preclinical models. For instance, it has shown efficacy in inhibiting tumor growth and prolonging survival in mouse models of lung and breast cancer. medchemexpress.comnih.gov It has also demonstrated neuroprotective and anticonvulsive effects in vivo following systemic administration. bio-techne.commedchemexpress.com Studies have also investigated its effects on synaptic plasticity and classical conditioning in hippocampal neurons. tocris.combio-techne.com
Preclinical studies have also examined the mechanism by which this compound exerts its effects, such as suppressing AKT phosphorylation in tumors and influencing protein expression related to apoptosis and hypoxia. medchemexpress.com
Utility as a Pharmacological Research Tool
This compound is widely used as a pharmacological research tool to investigate the physiological and pathological roles of mGluR1. bio-techne.comnih.govresearchgate.net Its properties as a selective non-competitive antagonist and inverse agonist make it particularly useful for dissecting the specific contributions of mGluR1 activity, including its constitutive activity, in complex biological systems. nih.govnih.govnih.govjneurosci.org
Researchers utilize this compound in various in vitro and in vivo experiments to:
Determine the involvement of mGluR1 in cellular processes such as proliferation, apoptosis, and migration. plos.orgnih.goviiarjournals.org
Study the role of mGluR1 in synaptic function and plasticity. tocris.combio-techne.comnih.gov
Investigate the contribution of mGluR1 to disease models, including cancer and neurological conditions. bio-techne.commedchemexpress.comoncotarget.comnih.gov
Distinguish mGluR1-mediated effects from those mediated by other glutamate (B1630785) receptors or signaling pathways. plos.orgnih.gov
Explore the consequences of blocking mGluR1 constitutive activity. nih.govnih.govjneurosci.org
Its availability for research purposes under agreement from its originator underscores its role as a key probe in the field of mGluR1 research. tocris.combio-techne.com
Future Avenues for Therapeutic Development Based on this compound's Profile
This compound is characterized as a selective non-competitive antagonist and inverse agonist of the mGlu1 receptor. tocris.comnih.govbio-techne.comrndsystems.comncats.io This pharmacological profile suggests several potential avenues for therapeutic development, particularly in conditions where mGlu1 receptor activity is implicated in pathophysiology.
Preclinical studies have indicated that this compound exhibits neuroprotective and anticonvulsive effects in vivo following systemic administration. tocris.combio-techne.comrndsystems.comsigmaaldrich.comglpbio.com This points towards potential applications in neurological disorders characterized by excitotoxicity or seizures. The compound has been shown to impair classical conditioning and associated synaptic plasticity in hippocampal neurons, suggesting a role in processes related to learning and memory. tocris.combio-techne.comrndsystems.com
Further research has explored the potential of mGlu1 receptor antagonists in various conditions, including pain, anxiety, addiction, and cancer. researchgate.netresearchgate.net While this compound itself is primarily a research tool and is in preclinical development, its activity profile supports the investigation of mGlu1 receptor modulation as a therapeutic strategy for these disorders. ncats.ioglpbio.com
Studies comparing this compound with other compounds, such as riluzole, in breast cancer cell lines have revealed distinct effects on cell proliferation, DNA damage, and metabolism, suggesting that mGlu1 receptor-specific inhibition may offer unique therapeutic benefits in oncology. rutgers.edu this compound has been shown to reduce the viability of cancer cells in a dose-dependent manner and has been found to induce neuroprotection in rodent models of Parkinson's disease. biosynth.com It has also been observed to inhibit the activation of purinergic receptors and decrease aerobic glycolysis in cancer cells. biosynth.com
The finding that this compound inhibits constitutive activity of the mGlu1a receptor highlights its potential in conditions where there is aberrant, agonist-independent receptor signaling. nih.govncats.ioglpbio.com Its non-competitive binding site within the transmembrane region of the receptor further distinguishes its mechanism of action and may offer advantages in terms of efficacy and reduced potential for competitive displacement by endogenous glutamate. nih.gov
The preclinical data on this compound and other mGlu1 receptor modulators support continued investigation into the therapeutic potential of targeting this receptor subtype. Future research avenues could involve:
Investigating the efficacy of mGlu1 receptor modulation in a wider range of preclinical disease models based on the observed neuroprotective, anticonvulsive, and potential anti-cancer effects.
Exploring the specific mechanisms by which this compound influences synaptic plasticity and cognitive processes, which could inform therapeutic strategies for cognitive disorders.
Further elucidating the role of mGlu1 receptors in different cancer types and the specific anti-tumor mechanisms of compounds like this compound.
Developing novel compounds that retain the selective mGlu1 receptor antagonist/inverse agonist activity of this compound but with potentially improved pharmacokinetic properties for therapeutic use.
While this compound is currently a research compound, the findings derived from its use have significantly contributed to the understanding of mGlu1 receptor function and its potential as a therapeutic target. The exploration of future therapeutic avenues based on its profile remains an active area of research.
Data Table
Property | Value | Source(s) |
Mechanism of Action | Selective non-competitive antagonist, inverse agonist at mGlu1 receptor tocris.comnih.govbio-techne.comrndsystems.comncats.io | tocris.comnih.govbio-techne.comrndsystems.comncats.io |
IC50 (mGlu1 receptor antagonism) | 0.16 µM tocris.comnih.govbio-techne.comrndsystems.comncats.io | tocris.comnih.govbio-techne.comrndsystems.comncats.io |
IC50 (mGlu1a inverse agonism) | 0.38 µM (inhibits >60% basal activity) nih.govncats.ioglpbio.com | nih.govncats.ioglpbio.com |
In vivo effects | Neuroprotective, Anticonvulsive tocris.combio-techne.comrndsystems.comsigmaaldrich.comglpbio.com | tocris.combio-techne.comrndsystems.comsigmaaldrich.comglpbio.com |
Effect on Synaptic Plasticity | Impairs classical conditioning and associated synaptic plasticity in hippocampal neurons tocris.combio-techne.comrndsystems.com | tocris.combio-techne.comrndsystems.com |
Effect on Cancer Cells | Reduces viability (dose-dependent), inhibits purinergic receptors, decreases aerobic glycolysis biosynth.com | biosynth.com |
Effect on DNA Damage (Breast Cancer Cells) | More pronounced and significant effect compared to Riluzole rutgers.edu | rutgers.edu |
Q & A
Q. What is the molecular mechanism of BAY 36-7620, and how does it differ from other mGlu1 receptor antagonists?
this compound acts as a non-competitive mGlu1 receptor antagonist with inverse agonist activity, meaning it suppresses the receptor's constitutive (basal) signaling even in the absence of glutamate. Unlike competitive antagonists, it does not bind to the glutamate recognition site, as evidenced by its failure to displace [³H]quisqualate binding . This distinguishes it from compounds like Riluzole, which may target overlapping pathways but lack inverse agonist properties .
Q. How do researchers determine the optimal concentration range for this compound in in vitro cancer models?
Dose-response experiments are critical. For example, in triple-negative breast cancer (TNBC) cell lines (e.g., MCF10AT1), this compound reduced cell proliferation in a concentration-dependent manner:
Q. What experimental models are most suitable for studying this compound's antitumor effects?
Preclinical studies often use TNBC cell lines (e.g., MCF10AT1, MCF10CA1d) due to their dependence on mGlu1 signaling. GRM1-overexpressing models (e.g., GRM1-MCF10AT1) are particularly sensitive, showing ~80% reduction in cell numbers upon GRM1 knockdown, which mimics this compound's effects . Orthotopic xenografts in immunocompromised mice are recommended for in vivo validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across different cancer cell lines?
Discrepancies in γ-H2AX-positive cells (a DNA damage marker) between cell lines (e.g., higher in MDA-MB-231 vs. MCF-7) may reflect variations in mGlu1 expression, compensatory pathways, or off-target effects. To address this:
- Perform GRM1 knockdown/overexpression controls to isolate mGlu1-specific effects.
- Use multi-omics profiling (transcriptomics, proteomics) to identify resistance mechanisms .
- Compare results with structural analogs (e.g., Riluzole) to assess class-specific vs. compound-specific actions .
Q. What methodologies are recommended for analyzing this compound's impact on constitutive mGlu1 receptor activity?
- cAMP assays : Measure inverse agonism by quantifying reductions in basal cAMP levels in mGlu1-expressing cells.
- Calcium imaging : Monitor intracellular Ca²⁺ flux to assess receptor desensitization.
- FRET-based biosensors : Track real-time conformational changes in mGlu1 upon this compound treatment .
Q. How should researchers design studies to evaluate this compound's neuroprotective effects without confounding by iGluR off-target activity?
- Use selective pharmacological inhibitors (e.g., NMDA/AMPA receptor antagonists) in parallel experiments.
- Employ mGlu1-knockout models to isolate receptor-specific effects.
- Assess behavioral endpoints (e.g., seizure thresholds in rodents) and compare with iGluR antagonists (e.g., phencyclidine), which induce distinct side effects absent in this compound-treated animals .
Q. What statistical approaches are critical for interpreting concentration-response data in this compound studies?
- Nonlinear regression analysis (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values (reported as 0.38 μM for mGlu1a inhibition ).
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., DMSO vs. This compound vs. Riluzole ).
- Power analysis to ensure sample sizes detect ≥50% effect sizes, given variability in cell viability assays .
Methodological Challenges & Solutions
Q. How can researchers address variability in GRM1 expression levels across experimental models?
- Normalize data to GRM1 mRNA/protein levels (e.g., qPCR, Western blot).
- Use isogenic cell lines with CRISPR-edited GRM1 expression to control for genetic background effects .
Q. What controls are essential when studying this compound's inverse agonism?
Q. How to optimize assays for detecting γ-H2AX foci in this compound-treated cells?
- High-content imaging : Quantify foci per nucleus using automated platforms (e.g., ImageXpress).
- Flow cytometry : Pair γ-H2AX staining with viability dyes (e.g., propidium iodide) to exclude dead cells .
Data Contradiction Analysis
Q. Why does this compound show weaker antitumor effects in some in vivo models compared to in vitro systems?
Potential factors include:
- Pharmacokinetic limitations : Poor blood-brain barrier penetration or rapid metabolism.
- Tumor microenvironment interactions : Stromal cells may secrete ligands that counteract mGlu1 inhibition.
- Dosing regimens : Suboptimal frequency or duration in animal studies.
Solution: Perform pharmacokinetic profiling (plasma/brain concentration curves) and test combinatorial regimens (e.g., with chemotherapy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.